molecular formula C18H17ClN2OS B11516222 [3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone

[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone

Cat. No.: B11516222
M. Wt: 344.9 g/mol
InChI Key: IKHFPSDUPGZUPN-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with a 4-chlorobenzoyl group and a 2-methylpropyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step synthetic routesThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.

Scientific Research Applications

2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Chlorobenzoyl)-6-(2-methylpropyl)thieno[2,3-b]pyridin-3-amine can be compared with other thienopyridine derivatives, such as:

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C18H17ClN2OS/c1-10(2)9-13-7-8-14-15(20)17(23-18(14)21-13)16(22)11-3-5-12(19)6-4-11/h3-8,10H,9,20H2,1-2H3

InChI Key

IKHFPSDUPGZUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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